The HIV (GP120) fragment (421-438) is a peptide sequence derived from the third variable loop (V3) of the HIV-1 envelope glycoprotein GP120. This region is highly conserved across different HIV-1 subtypes and plays a critical role in the virus's ability to infect human cells. [, , ]
gp120 Fragment 421-438 is a peptide derived from the human immunodeficiency virus envelope glycoprotein gp120, which plays a critical role in the virus's ability to infect host cells. This fragment is significant for its immunogenic properties and its potential use in vaccine development against HIV. The gp120 protein itself is essential for the virus's entry into cells, as it facilitates the binding of the virus to CD4 receptors on T cells.
The gp120 Fragment 421-438 is synthesized from the larger gp120 protein, which is encoded by the HIV genome. The specific amino acid sequence of this fragment contributes to its ability to elicit an immune response. The fragment has been studied extensively in various research contexts, particularly in relation to its role in vaccine development and antibody production.
This compound can be classified as a peptide antigen. It is categorized within the broader context of HIV research as a target for therapeutic and vaccine strategies aimed at eliciting an immune response against HIV infection.
The synthesis of gp120 Fragment 421-438 typically employs solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides by sequentially adding protected amino acids to a solid support. The process involves:
Technical details of SPPS include controlling reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity of the final product .
While detailed structural data specific to this fragment may be limited, studies on the full gp120 protein reveal that it possesses multiple domains with distinct secondary structures, including beta-sheets and alpha-helices . The fragment likely retains some structural characteristics that are essential for its biological activity.
The primary chemical reactions involving gp120 Fragment 421-438 include its conjugation to carrier proteins such as keyhole limpet hemocyanin (KLH) for immunization purposes. This conjugation enhances the immunogenicity of the peptide by promoting a stronger immune response.
The conjugation process typically involves activating functional groups on both the peptide and the carrier protein, allowing them to form stable linkages. This can be achieved through various chemical methods, including carbodiimide coupling or maleimide-thiol reactions .
The mechanism of action for gp120 Fragment 421-438 primarily revolves around its role as an antigenic determinant. When introduced into an organism (e.g., through vaccination), it stimulates B cells to produce antibodies specific to this fragment. These antibodies can recognize and bind to the full-length gp120 protein on HIV particles, potentially neutralizing the virus and preventing infection.
Research indicates that peptides derived from conserved regions of gp120 can induce broadly neutralizing antibodies, which are crucial for effective vaccine strategies against HIV .
gp120 Fragment 421-438 is generally characterized by its solubility in aqueous solutions, stability under physiological conditions, and ability to maintain structural integrity when conjugated to carrier proteins.
The chemical properties include:
Relevant analyses often involve assessing stability under various pH conditions and temperatures .
gp120 Fragment 421-438 has several scientific applications:
The gp120 Fragment 421-438 corresponds to a linear 18-amino acid peptide (Lys-Gln-Phe-Ile-Asn-Met-Trp-Gln-Glu-Val-Gly-Lys-Ala-Met-Tyr-Ala-Pro-Pro) located within the conserved C4 domain of HIV-1's envelope glycoprotein [2] [7]. This fragment exhibits a molecular weight of 2138.56 Da and a molecular formula of C99H148N24O25S2, reflecting the inclusion of two sulfur-containing methionine residues (Met-426 and Met-434) and aromatic tryptophan/tyrosine residues that contribute to its structural stability [2] [3]. Unlike full-length gp120—which contains approximately 20 N-linked glycosylation sites—this particular fragment lacks canonical glycosylation motifs (Asn-X-Ser/Thr), rendering it incapable of undergoing the glycosylation modifications that dominate gp120's post-translational processing [5] [7]. The absence of glycosylation is biochemically significant as it eliminates steric hindrance from glycan shielding, potentially enhancing the fragment's immunogenic exposure compared to native gp120 [5].
Key sequence features include:
Table 1: Primary Structural Attributes of gp120 Fragment 421-438
Property | Characteristics |
---|---|
Amino Acid Sequence | Lys-Gln-Phe-Ile-Asn-Met-Trp-Gln-Glu-Val-Gly-Lys-Ala-Met-Tyr-Ala-Pro-Pro |
Molecular Formula | C99H148N24O25S2 |
Molecular Weight | 2138.56 Da |
Glycosylation Sites | None |
Key Functional Residues | Trp-427 (CD4 binding), Tyr-435 (coreceptor interaction) |
Disulfide Bonds | Absent |
In full-length gp120, the 421-438 region participates in conformational rearrangements triggered by CD4 binding. Structural studies indicate this fragment transitions from a disordered loop in unliganded gp120 to a β-strand configuration upon CD4 engagement [4] [7]. As a soluble peptide, fragment 421-438 exhibits inherent conformational plasticity, sampling helical, β-sheet, and random coil configurations in solution as detected by circular dichroism spectroscopy [8]. This flexibility contrasts sharply with its stabilized conformation in membrane-anchored gp120, where tertiary interactions with adjacent domains (particularly the V1/V2 loops and bridging sheet) lock it into a receptor-competent topology [4] [7].
The Met-426 and Trp-427 residues serve as conformational sensors:
Table 2: Biophysical Properties Across Structural States
State | Secondary Structure | Thermodynamic Stability | Key Molecular Interactions |
---|---|---|---|
Soluble Fragment | Dynamic coil/β-mixture | ΔG = -3.2 kcal/mol | Solvent-exposed hydrophobic cores |
Membrane-Bound (unliganded) | Partially disordered loop | ΔG = -5.8 kcal/mol | V1/V2 masking, glycan shielding |
CD4-Bound Complex | Stable β-strand | ΔG = -9.1 kcal/mol | CD4 D1 domain, chemokine receptor interface |
Despite HIV-1's hypervariability, the 421-438 fragment displays exceptional sequence conservation across clades. Alignment of >500 envelope sequences reveals >85% identity in this region, with key residues Trp-427, Gly-431, and Tyr-435 conserved in 98% of major subtypes (A, B, C, D) [5] [7]. Structural homology modeling indicates the B-clade fragment (e.g., HXBc2, YU2) adopts nearly identical backbone configurations despite divergent flanking regions, with a root-mean-square deviation (RMSD) of 0.4–0.7 Å in nuclear magnetic resonance structures [7].
Clade-specific variations include:
Notably, simian immunodeficiency virus (SIV) gp120 lacks this fragment's C-terminal proline triad, suggesting evolutionary specialization in HIV-1 for human receptor binding [5]. The fragment's structural conservation correlates with functional indispensability—mutagenesis of Trp-427 or Tyr-435 abrogates CD4 binding by >90% and reduces viral infectivity by 3–4 logs [4] [7].
Table 3: Evolutionary Conservation of Functional Residues
Residue Position | Conservation (%) | Variant Substitutions | Functional Impact |
---|---|---|---|
Trp-427 | 98.2 | Trp→Phe (rare) | Eliminates CD4 binding affinity |
Tyr-435 | 96.7 | Tyr→Phe (subtype F) | Reduces CCR5 binding by 60% |
Gly-431 | 99.1 | None observed | Maintains backbone flexibility for activation |
Met-426 | 89.3 | Met→Leu/Ile (subtypes D, CRF) | Alters hydrophobic packing efficiency |
The fragment's role in immune recognition varies across variants: Antibodies targeting 421-438 in subtype B show 40–60% cross-reactivity with subtype C, whereas antisera from subtype C infections exhibit stronger recognition of the N-terminal residues (421–428) [3] [5]. This immunological divergence underscores how conserved structural elements can elicit clade-biased humoral responses despite high sequence conservation.
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